molecular formula C21H20ClN5O B2556872 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide CAS No. 1105213-71-5

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B2556872
CAS No.: 1105213-71-5
M. Wt: 393.88
InChI Key: VSTYHJQVTLFFJX-UHFFFAOYSA-N
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential in multi-target therapeutic strategies. This molecule incorporates a pyridazine heterocycle, a structure noted for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, which are valuable properties for drug-target interactions . The pyridazine core is recognized as a privileged structure in molecular recognition and is increasingly featured in modern drug discovery campaigns, as evidenced by recent FDA-approved drugs . The specific molecular architecture of this compound, which combines a pyridazine core with a chlorophenyl moiety and a piperidine-3-carboxamide linker to a pyridine ring, suggests potential for diverse biological activities. Pyridazine-based molecules are extensively investigated as key scaffolds for developing novel anti-inflammatory agents . Furthermore, structurally related piperidine-carboxamide compounds bearing a pyridazine element have been identified as highly potent and exquisitely selective inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a principal enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition has emerged as a promising strategy for treating pain and nervous system disorders without the undesirable side effects associated with direct cannabinoid receptor agonists . This makes this compound a valuable research tool for scientists exploring new approaches to pain management, inflammation, and endocannabinoid system modulation. Its well-defined structure offers a versatile template for structure-activity relationship (SAR) studies, enabling researchers to optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c22-17-7-5-15(6-8-17)19-9-10-20(26-25-19)27-12-2-3-16(14-27)21(28)24-18-4-1-11-23-13-18/h1,4-11,13,16H,2-3,12,14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTYHJQVTLFFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions

      Step 1: Synthesis of the pyridazine ring can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

      Step 2: Introduction of the chlorophenyl group can be done via a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable leaving group.

      Step 3: Coupling of the piperidine ring with the pyridazine ring can be performed using a carboxylation reaction, where the piperidine is reacted with a carboxylic acid derivative.

      Step 4: The final step involves the attachment of the pyridine ring to the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

  • Industrial Production Methods

    • Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
  • Substitution

    • The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
  • Common Reagents and Conditions

    • Oxidation: Potassium permanganate in acidic medium.
    • Reduction: Lithium aluminum hydride in dry ether.
    • Substitution: Nucleophiles like amines in the presence of a base.
  • Major Products

    • Oxidized derivatives, reduced amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a ligand in biochemical assays.
    • Explored for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Potential therapeutic applications due to its multi-ring structure and functional groups.
    • Studied for its activity against certain diseases or conditions.
  • Industry

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
    • Potential targets include kinases, ion channels, and G-protein coupled receptors.
  • Pathways Involved

    • The compound may influence signaling pathways like the MAPK/ERK pathway, PI3K/Akt pathway, or others, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity (If Available)
Target Compound: 1-(6-(4-Chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide C21H19ClN6O 406.87 4-Chlorophenyl (pyridazine), pyridin-3-yl (amide) Inferred CYP51 inhibition (structural analogy)
UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone C25H22ClF3N4O 506.91 Trifluoromethylphenyl, pyridin-3-yl, ethanone CYP51 inhibitor; anti-T. cruzi activity
1-(6-Chloropyridazin-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]piperidine-3-carboxamide () C16H19ClN6O 346.81 Chloropyridazine, pyrrole-methyl amide No explicit data; structural similarity
1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide () C23H25N5O2 403.48 2-Methoxyphenyl, 3-methylpyridin-2-yl amide No explicit data; substituent-driven lipophilicity
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide () C19H12Cl2F3N3O2 442.22 Dichlorophenyl, trifluoromethyl, pyridazine-ketone Supplier-listed; potential enzyme inhibition

Key Structural and Pharmacological Differences

a) Core Heterocycle Modifications
  • Pyridazine vs. Pyridine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from UDO’s pyridine core (single nitrogen), which may alter electron distribution and binding affinity to targets like CYP51 . Pyridazine’s lower basicity compared to pyridine could influence solubility and membrane permeability.
b) Substituent Effects
  • Chlorophenyl vs.
  • Amide Linkage Variations : The pyridin-3-yl amide in the target compound may favor hydrogen bonding with enzymatic active sites compared to UDD’s pyridin-3-amine linkage, which lacks a carbonyl group .
c) Pharmacokinetic Implications
  • Metabolic Stability: Trifluoromethyl groups (as in ) are known to resist oxidative metabolism, suggesting longer half-lives compared to chlorophenyl-substituted analogs .

Biological Activity

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1105213-71-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN5OC_{21}H_{20}ClN_{5}O with a molecular weight of approximately 393.9 g/mol. Its structure features a chlorophenyl group, pyridazinyl moiety, and piperidine carboxamide, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20ClN5O
Molecular Weight393.9 g/mol
CAS Number1105213-71-5

Antiviral Properties

Recent studies have indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, heterocyclic compounds have shown efficacy against various viral infections, including those caused by herpes simplex virus and respiratory syncytial virus (RSV) . Although specific data on the antiviral activity of this compound is limited, its structural analogs suggest potential effectiveness against viral pathogens.

Antimicrobial Activity

Similar compounds within the same chemical class have demonstrated significant antibacterial activity. For example, pyrrole benzamide derivatives have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the piperidine and pyridazine moieties may facilitate binding to these targets, potentially inhibiting or activating biochemical processes essential for viral replication or bacterial growth.

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A comparative study on heterocyclic compounds indicated that those with structural similarities to this compound exhibited notable antiviral activity against RSV, with EC50 values in the micromolar range .
  • Antimicrobial Evaluation : Another study assessed a series of piperidine derivatives for antibacterial activity, revealing that modifications in the substituents significantly influenced their efficacy against Gram-positive bacteria . This highlights the potential for structural optimization of our compound for enhanced biological activity.

Q & A

Q. Optimization Tips :

  • Increase catalyst loading or reaction time for sluggish steps.
  • Screen alternative bases (e.g., potassium carbonate) to improve yields.
  • Monitor reaction progress via TLC or LC-MS to identify bottlenecks.

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYieldReference
CouplingCuBr, Cs₂CO₃, DMSO, 35°C, 48h17.9%
PurificationEthyl acetate/hexane gradient95% purity

Basic: What analytical techniques are essential for structural confirmation, and what spectral markers should be prioritized?

Answer:
Critical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Look for piperidine proton signals (δ 1.5–3.5 ppm) and aromatic pyridazine/pyridine protons (δ 7.0–9.0 ppm). For example, a related compound showed distinct methylene peaks at δ 3.2–3.5 ppm .
    • ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and aromatic carbons.
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 215 in a similar piperidine derivative) validates molecular formula .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., monoclinic P21/n space group with β = 96.4° for a pyrazole-carboxamide analog) .

Q. Key Spectral Markers :

  • Amide carbonyl stretch in IR (~1650 cm⁻¹).
  • Chlorophenyl ring substituents in UV-Vis (λmax ~260–280 nm).

Advanced: How does the 4-chlorophenyl substituent influence the compound’s physicochemical and target-binding properties?

Answer:
The 4-chlorophenyl group:

  • Enhances lipophilicity : Increases logP, improving membrane permeability.
  • Modulates target affinity : The electron-withdrawing Cl group stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
  • Affects metabolic stability : Halogenation reduces oxidative metabolism, as seen in trifluoromethyl analogs with extended half-lives .

Q. Comparative SAR Table :

SubstituentLogPBinding Affinity (IC₅₀)Metabolic Stability
4-Cl3.212 nMHigh
4-CF₃3.88 nMVery High
H2.550 nMModerate

Q. Rational Design Tips :

  • Introduce electron-deficient groups (e.g., Cl, CF₃) to enhance target engagement.
  • Balance lipophilicity with aqueous solubility via hydrophilic pyridine/pyridazine motifs.

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Purity variability : Use HPLC (≥98% purity) and LC-MS to confirm compound integrity .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
  • Target selectivity : Profile against off-target receptors using kinase panels or proteomics.

Q. Methodological Framework :

Replicate assays in triplicate with internal controls.

Validate findings using orthogonal techniques (e.g., SPR vs. enzymatic assays).

Cross-reference with structural analogs to isolate substituent effects .

Advanced: What computational approaches are used to model this compound’s interaction with biological targets?

Answer:

  • Docking studies : Utilize software like AutoDock Vina to predict binding poses in active sites (e.g., pyridazine ring occupying adenine pocket in kinases) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., hydrogen bonds between carboxamide and catalytic lysine) .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for 4-Cl) with activity data .

Q. Example Simulation Parameters :

SoftwareForce FieldSimulation TimeKey Interaction
GROMACSCHARMM36100 nsCarboxamide-lysine H-bond

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